1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one
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Overview
Description
1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a ketone functional group. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom.
Furan Ring Introduction: The furan ring is then attached to the bromophenyl intermediate through a coupling reaction.
Ketone Formation:
Pyrrolidin-2-one Formation: Finally, the pyrrolidin-2-one ring is formed through a cyclization reaction involving the previously formed intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group and the furan ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share a similar core structure.
Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid, are structurally related.
Bromophenyl Compounds: Other bromophenyl-containing compounds, like 4-bromophenylacetic acid, are also similar.
Uniqueness
1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one is unique due to the specific combination of its functional groups. The presence of a bromophenyl group, a furan ring, and a ketone within a pyrrolidin-2-one framework provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
139885-19-1 |
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Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H16BrNO3/c18-13-7-5-12(6-8-13)15(20)11-14(16-3-2-10-22-16)19-9-1-4-17(19)21/h2-3,5-8,10,14H,1,4,9,11H2 |
InChI Key |
WNYBVVAIXGXJET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
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